4-Nitro-1-naphthol
CAS No.: 605-62-9
Cat. No.: VC20853974
Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 605-62-9 |
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Molecular Formula | C10H7NO3 |
Molecular Weight | 189.17 g/mol |
IUPAC Name | 4-nitronaphthalen-1-ol |
Standard InChI | InChI=1S/C10H7NO3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H |
Standard InChI Key | AUIRNGLMBHIITH-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CC=C2O)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2O)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Information
4-Nitro-1-naphthol consists of a naphthalene ring system with a hydroxyl group at position 1 and a nitro group at position 4. This structural arrangement contributes to its distinctive properties and reactivity profiles.
Parameter | Value |
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Molecular Formula | C₁₀H₇NO₃ |
CAS Number | 605-62-9 |
SMILES | C1=CC=C2C(=C1)C(=CC=C2O)N+[O-] |
InChI | InChI=1S/C10H7NO3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H |
InChIKey | AUIRNGLMBHIITH-UHFFFAOYSA-N |
Molecular Weight | 189.17 g/mol |
The compound belongs to the class of nitronaphthols, which are characterized by the presence of both nitro and hydroxyl functional groups on a naphthalene skeleton . The presence of these two functional groups creates interesting electronic properties that influence its chemical behavior and applications.
Physical Properties
The physical properties of 4-nitro-1-naphthol have been well-characterized through both experimental measurements and predictive calculations. These properties are crucial for understanding its behavior in various chemical processes and applications.
Property | Value |
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Appearance | Powder to crystal, Light yellow to Brown |
Melting Point | 165-168°C |
Boiling Point | 398.8±25.0°C (Predicted) |
Density | 1.413±0.06 g/cm³ (Predicted) |
Flash Point | 179.8°C |
Vapor Pressure | 6.25E-07 mmHg at 25°C |
pKa | 6.22±0.40 (Predicted) |
Refractive Index | 1.714 |
The relatively high melting and boiling points of 4-nitro-1-naphthol indicate strong intermolecular forces, likely due to hydrogen bonding capabilities of the hydroxyl group and the polar nature of the nitro group . The low vapor pressure suggests limited volatility at room temperature, which influences handling procedures and storage requirements.
Spectroscopic Properties
One of the most noteworthy characteristics of 4-nitro-1-naphthol is its distinctive spectroscopic profile, particularly its absorption properties. Research has demonstrated its superior absorptivity compared to other commonly used chromophores.
At pH values ranging from 5.5 to 7.6, the absorptivity of 4-nitro-1-naphthol at 450 nm exceeds that of para-nitrophenol at 405 nm by more than 2.1-fold. Even more significantly, it surpasses the absorptivity of ortho-nitrophenol at 415 nm by over 9.6-fold . These exceptional absorption characteristics make 4-nitro-1-naphthol particularly valuable in spectrophotometric applications, especially in biochemical assays where detection sensitivity is critical.
Production Process
Synthesis Methods
The production of 4-nitro-1-naphthol involves a multi-step process that begins with the synthesis of its precursor, 1-naphthol. The most common synthetic route involves the selective nitration of 1-naphthol, a reaction that requires precise control of conditions to ensure regioselectivity and prevent over-nitration.
The synthesis begins with obtaining 1-naphthol, which is typically derived from the distillation of coal tar or petroleum oils. Once purified, 1-naphthol undergoes nitration through treatment with nitric acid under carefully controlled conditions . This reaction is exothermic and requires meticulous management of temperature and reaction time to optimize yield and purity.
Industrial Production
Industrial production of 4-nitro-1-naphthol follows a systematic approach involving several key stages:
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Synthesis of 1-naphthol: This involves distillation of oil from coal tar or petroleum, followed by purification steps to obtain high-purity 1-naphthol.
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Nitration reaction: The purified 1-naphthol is treated with nitric acid in the presence of appropriate solvents such as water or acetonitrile. This exothermic reaction produces a mixture of compounds including 4-nitro-1-naphthol as the target product .
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Purification process: The nitrated mixture undergoes purification through various techniques including filtration, distillation, and crystallization. These steps separate 4-nitro-1-naphthol from other compounds that may form during the nitration process .
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Isolation of the final product: The purified 4-nitro-1-naphthol is isolated through additional filtration, distillation, and crystallization steps to achieve the desired level of purity .
The industrial production of 4-nitro-1-naphthol requires specialized equipment and rigorous control of reaction conditions to ensure consistent quality and yield. The process must be carefully monitored to prevent side reactions and maximize the efficiency of each production stage.
Applications and Uses
Industrial Applications
4-Nitro-1-naphthol serves as a valuable intermediate in numerous industrial processes, particularly in the manufacturing of:
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Dyes and pigments: The compound's unique chromophoric properties make it an important starting material for the synthesis of various dyes used in textiles, printing inks, and other colorant applications .
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Pharmaceutical intermediates: In pharmaceutical manufacturing, 4-nitro-1-naphthol functions as a building block for various medicinal compounds, contributing to the synthesis of active pharmaceutical ingredients (APIs) .
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Industrial chemicals: Beyond dyes and pharmaceuticals, the compound finds applications in the production of various specialty chemicals used across different industrial sectors .
The versatility of 4-nitro-1-naphthol in these applications stems from its reactive functional groups, which allow for further chemical modifications and transformations.
Laboratory and Research Applications
In laboratory settings, 4-nitro-1-naphthol has gained prominence for its utility in various analytical and biochemical applications:
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Chromogenic substrate preparation: Due to its superior absorptivity compared to nitrophenols, 4-nitro-1-naphthol is particularly well-suited for preparing chromogenic substrates for hydrolytic enzymes that function optimally at neutral or slightly acidic pH conditions .
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Enzyme assays: Derivatives of 4-nitro-1-naphthol, such as 4-nitro-1-naphthyl-β-D-galactopyranoside, have demonstrated enhanced performance in enzymatic assays. For instance, with Escherichia coli β-D-galactosidase, this substrate shows 3-fold higher catalytic efficiency than para-nitrophenyl-β-D-galactopyranoside .
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Immunoassays: Research has shown that 4-nitro-1-naphthol derivatives can produce lower quantification limits in enzyme-linked immunosorbent assays (ELISA), such as those used for detecting penicillin G .
These applications leverage the compound's exceptional spectroscopic properties, particularly its high molar absorptivity, which enhances detection sensitivity in various analytical methods.
Analytical Data
Predicted Collision Cross Section
Advanced analytical techniques have enabled the characterization of 4-nitro-1-naphthol's behavior in mass spectrometry. The table below presents predicted collision cross section (CCS) data for various adducts of the compound:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 190.04987 | 134.5 |
[M+Na]⁺ | 212.03181 | 149.6 |
[M+NH₄]⁺ | 207.07641 | 143.8 |
[M+K]⁺ | 228.00575 | 145.4 |
[M-H]⁻ | 188.03531 | 138.7 |
[M+Na-2H]⁻ | 210.01726 | 142.0 |
[M]⁺ | 189.04204 | 137.8 |
[M]⁻ | 189.04314 | 137.8 |
This data is valuable for mass spectrometric analysis and identification of 4-nitro-1-naphthol in complex mixtures, providing expected ion mobility characteristics that can aid in confirmation of the compound's presence .
Comparative Analysis with Similar Compounds
Comparative studies between 4-nitro-1-naphthol and structurally related compounds highlight its distinctive properties. When examining its spectroscopic characteristics in comparison to common chromophores:
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Absorptivity comparison: At pH 5.5-7.6, 4-nitro-1-naphthol shows:
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Enzymatic substrate efficiency: When incorporated into galactopyranoside substrates:
These comparative advantages explain the growing interest in 4-nitro-1-naphthol for specialized analytical applications, particularly where detection sensitivity is paramount.
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